

Unveiling the Molecular Architecture of Methotrexate Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Methotrexate Hydrate

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This technical guide provides an in-depth analysis of the crystal structure of **methotrexate hydrate**, a critical aspect for researchers, scientists, and professionals in drug development. By understanding the precise three-dimensional arrangement of methotrexate in its hydrated form, we can gain deeper insights into its stability, solubility, and interaction with its biological targets. This document summarizes key crystallographic data, offers detailed experimental protocols for its structural determination, and visualizes its mechanism of action.

Core Crystallographic Data of Methotrexate Hydrates

The crystal structure of methotrexate has been determined in various hydrated forms. Two notable examples are methotrexate tetrahydrate and a hydrated strontium salt of methotrexate. The crystallographic data for these structures are summarized below, providing a quantitative basis for understanding their solid-state properties.

Parameter	Methotrexate Tetrahydrate	Hydrated Strontium Salt of Methotrexate
Crystal System	Tetragonal	Triclinic
Space Group	P4 ₁ 2 ₁ 2	Not specified
Unit Cell Dimensions	a = 10.372(1) Å c = 45.546(7) Å	Not specified
Asymmetric Unit	One molecule of methotrexate and four water molecules	Two independent methotrexate molecules coordinated to two strontium ions
Key Conformational Features	The molecular conformation differs from that of the enzyme-bound inhibitor.	The two methotrexate molecules exhibit differing conformations, demonstrating the molecule's ability to adapt to its chemical environment. ^[1]

Experimental Protocols: From Crystal Growth to Structure Elucidation

The determination of the crystal structure of **methotrexate hydrate** involves two critical experimental stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Crystallization of Methotrexate Hydrate

The successful growth of single crystals is paramount for X-ray diffraction studies. A general protocol for the crystallization of **methotrexate hydrate** via slow evaporation is outlined below. This method is widely applicable to small organic molecules.

Materials and Equipment:

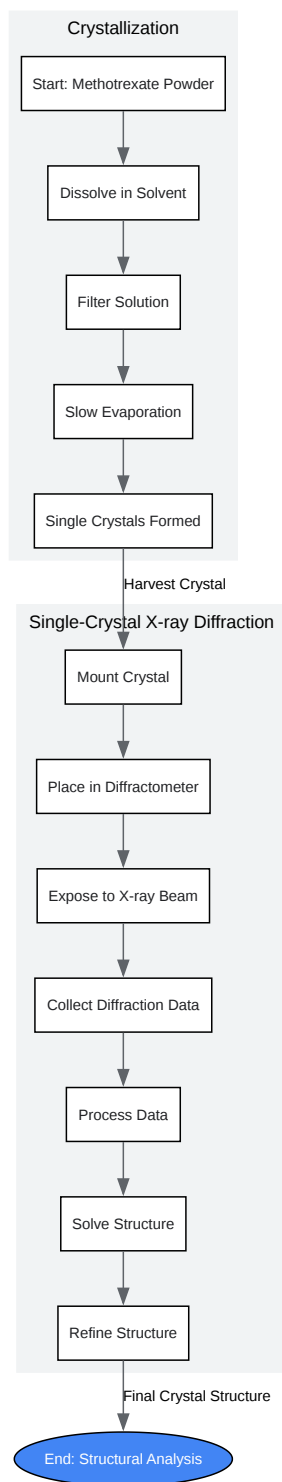
- Methotrexate powder
- Appropriate solvent system (e.g., water, ethanol, or a mixture)
- Small, clean crystallization vials or test tubes

- Microscope
- Filtration apparatus (e.g., syringe filter)
- Controlled environment for slow evaporation (e.g., a loosely covered container in a vibration-free area)

Procedure:

- **Solvent Selection:** Begin by identifying a suitable solvent or solvent system in which methotrexate has moderate solubility. The ideal solvent will allow for the preparation of a nearly saturated solution at a given temperature.
- **Preparation of a Saturated Solution:** Dissolve a small amount of methotrexate powder in the chosen solvent. Gently warm the solution to aid dissolution if necessary. Continue adding small aliquots of methotrexate until no more dissolves, creating a saturated solution.
- **Filtration:** Filter the saturated solution through a syringe filter (e.g., 0.22 μm) into a clean crystallization vial. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.
- **Slow Evaporation:** Cover the vial with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and significant temperature fluctuations.
- **Crystal Growth:** Over a period of days to weeks, as the solvent slowly evaporates, the concentration of methotrexate will increase, leading to supersaturation and the formation of single crystals.
- **Crystal Harvesting:** Once crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully harvest them from the solution using a small loop or pipette.

Experimental Workflow: Crystallization and X-ray Diffraction



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Workflow for Crystallization and X-ray Diffraction.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using X-ray diffraction.

Equipment:

- Single-crystal X-ray diffractometer
- X-ray source (e.g., Mo K α radiation)
- Goniometer
- Detector (e.g., CCD or CMOS detector)
- Cryosystem (for low-temperature data collection)
- Computer with data collection and structure solution/refinement software

Procedure:

- **Crystal Mounting:** A single, well-formed crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
- **Data Collection:** The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.^[2]
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- **Structure Solution:** The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
- **Structure Refinement:** The initial model of the structure is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, displacement

parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

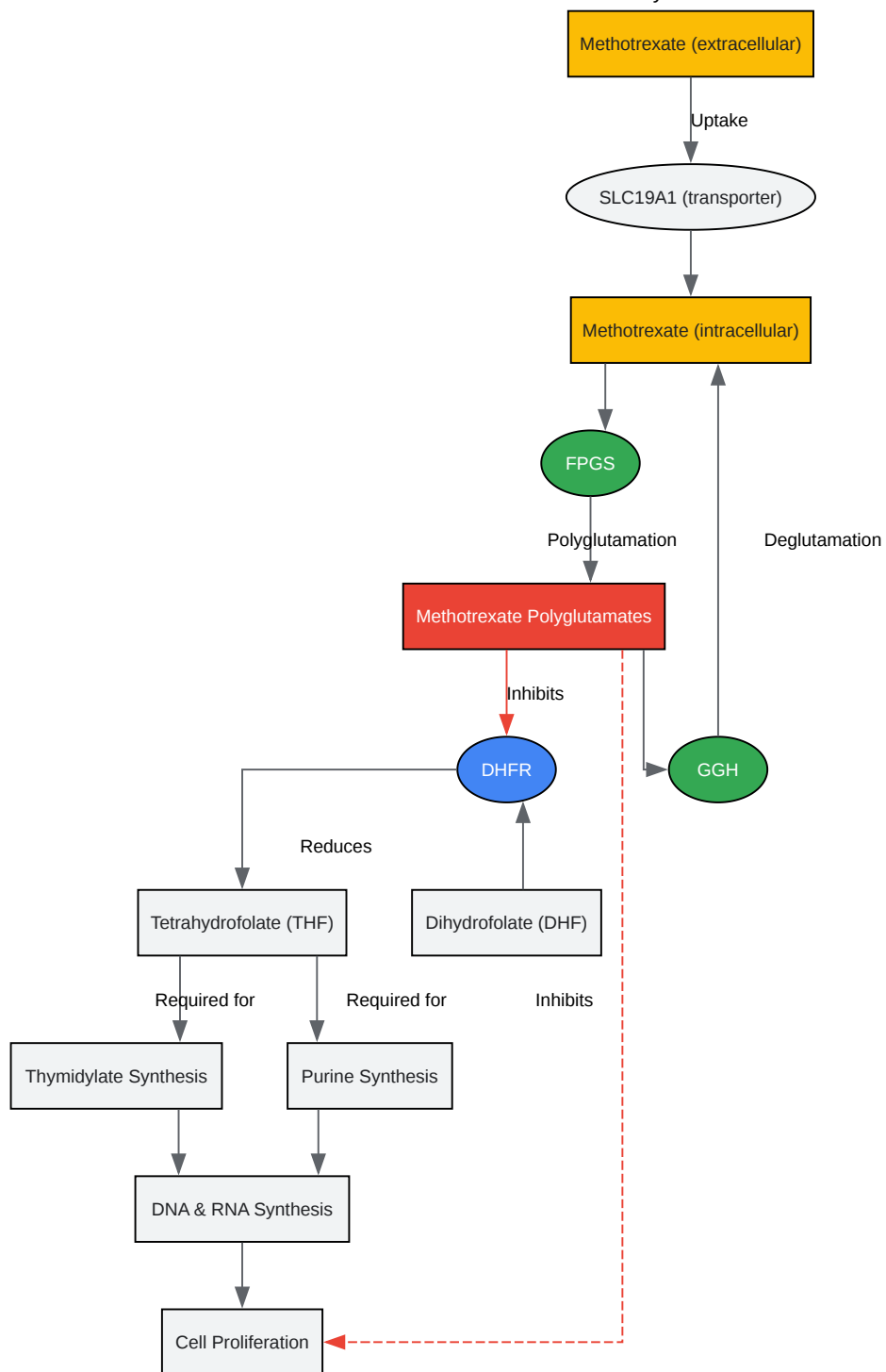
- Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate exerts its therapeutic effect primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. The intracellular metabolic pathway of methotrexate is complex and involves its transport into the cell, polyglutamation, and subsequent inhibition of DHFR and other enzymes.

Inside the cell, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[3][4] These polyglutamated forms are more potent inhibitors of DHFR and are retained within the cell for longer periods.[3][4] By inhibiting DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3] The depletion of THF ultimately leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells.[3]

Methotrexate Intracellular Metabolic Pathway



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